ethyl 2-{[4-(2,3-dimethylphenyl)piperazine-1-carbothioyl]amino}benzoate
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Overview
Description
ethyl 2-{[4-(2,3-dimethylphenyl)piperazine-1-carbothioyl]amino}benzoate is a complex organic compound that features a piperazine ring substituted with a 2,3-dimethylphenyl group and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[4-(2,3-dimethylphenyl)piperazine-1-carbothioyl]amino}benzoate typically involves multiple steps:
Formation of Piperazine Derivative: The initial step involves the synthesis of the piperazine derivative.
Substitution Reaction: The piperazine derivative is then subjected to a substitution reaction with 2,3-dimethylphenyl halide under basic conditions to introduce the 2,3-dimethylphenyl group.
Thioamide Formation: The substituted piperazine is then reacted with carbon disulfide and an appropriate amine to form the thioamide intermediate.
Esterification: Finally, the thioamide intermediate is esterified with ethyl benzoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the thioamide group.
Reduction: Reduction reactions can target the carbonyl groups present in the ester and thioamide functionalities.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents and nucleophiles like sodium methoxide are frequently employed.
Major Products
Oxidation: Oxidation typically yields sulfoxides and sulfones.
Reduction: Reduction can produce alcohols and amines.
Substitution: Substitution reactions yield various substituted aromatic compounds.
Scientific Research Applications
ethyl 2-{[4-(2,3-dimethylphenyl)piperazine-1-carbothioyl]amino}benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Material Science: The compound’s unique structural features make it a candidate for use in the synthesis of advanced materials.
Biological Research: It is used in studies exploring the interaction of piperazine derivatives with various biological targets.
Mechanism of Action
The mechanism of action of ethyl 2-{[4-(2,3-dimethylphenyl)piperazine-1-carbothioyl]amino}benzoate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share a similar piperazine core but differ in their substituents and overall structure.
Trazodone: A well-known alpha1-adrenergic receptor antagonist with a similar piperazine structure.
Naftopidil: Another alpha1-adrenergic receptor antagonist with structural similarities.
Uniqueness
ethyl 2-{[4-(2,3-dimethylphenyl)piperazine-1-carbothioyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 2-[[4-(2,3-dimethylphenyl)piperazine-1-carbothioyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2S/c1-4-27-21(26)18-9-5-6-10-19(18)23-22(28)25-14-12-24(13-15-25)20-11-7-8-16(2)17(20)3/h5-11H,4,12-15H2,1-3H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCQJKLHVGECLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=S)N2CCN(CC2)C3=CC=CC(=C3C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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